
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyanophenoxy group and a triazole ring, making it a molecule of interest in various fields of scientific research and industrial applications.
准备方法
The synthesis of 1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyanophenoxy Intermediate: The synthesis begins with the preparation of 4-cyanophenol, which is then reacted with an appropriate alkylating agent to form 2-(4-cyanophenoxy)ethyl bromide.
Cyclization to Form the Triazole Ring: The intermediate 2-(4-cyanophenoxy)ethyl bromide is then subjected to cyclization with hydrazine derivatives to form the triazole ring.
Final Functionalization:
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
化学反应分析
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be targeted by nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The cyanophenoxy group may enhance the compound’s binding affinity to its targets, contributing to its overall biological activity.
相似化合物的比较
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile can be compared with other triazole derivatives, such as:
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-thiol: Similar structure but contains a thiol group instead of a carbonitrile group.
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carboxamide: Contains a carboxamide group instead of a carbonitrile group.
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-methanol: Contains a methanol group instead of a carbonitrile group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H9N5O |
|---|---|
分子量 |
239.23 g/mol |
IUPAC 名称 |
1-[2-(4-cyanophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C12H9N5O/c13-7-10-1-3-11(4-2-10)18-6-5-17-9-15-12(8-14)16-17/h1-4,9H,5-6H2 |
InChI 键 |
LHRNWUKNVDGACK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)OCCN2C=NC(=N2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


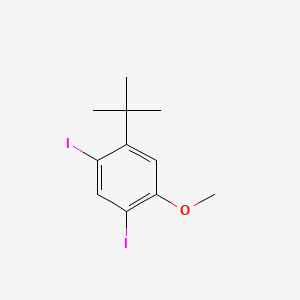
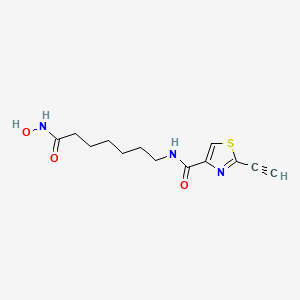

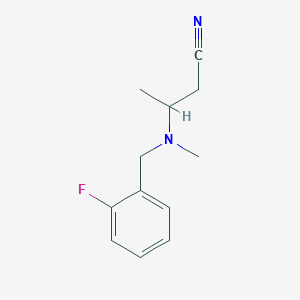
![6-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893602.png)
![Methyl 3-[(dimethyl-1,2-oxazol-4-yl)formamido]propanoate](/img/structure/B14893605.png)
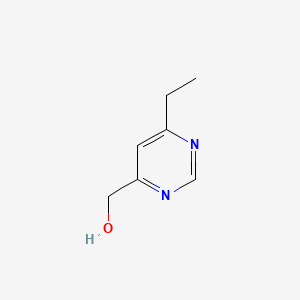
![7-Oxabicyclo[4.2.0]octan-8-one](/img/structure/B14893618.png)
![2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B14893626.png)
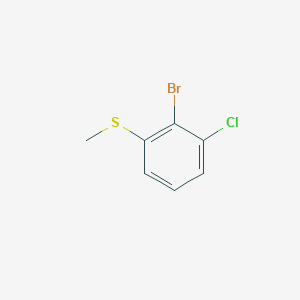
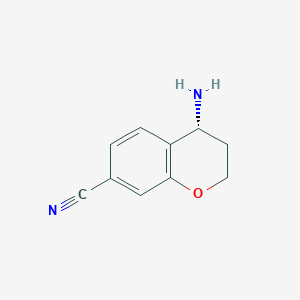
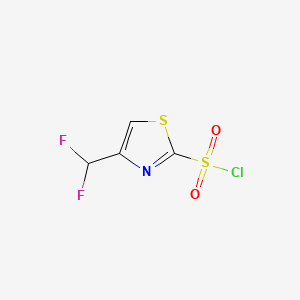
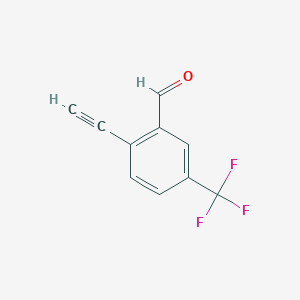
![8-Fluoro-3-iodoimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B14893677.png)
